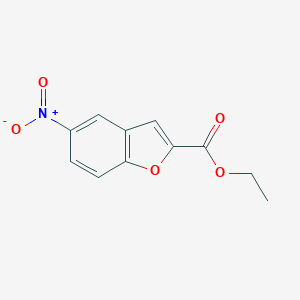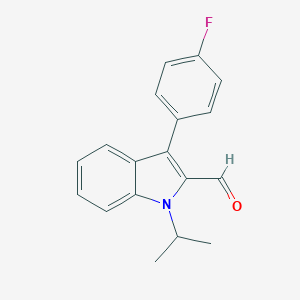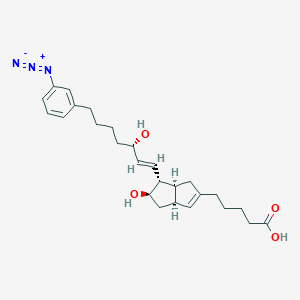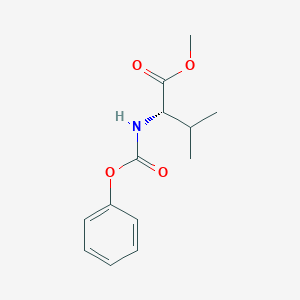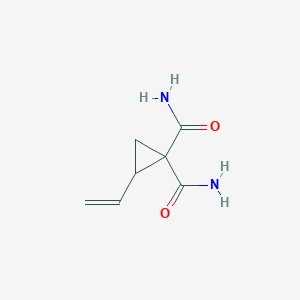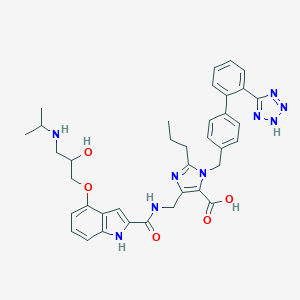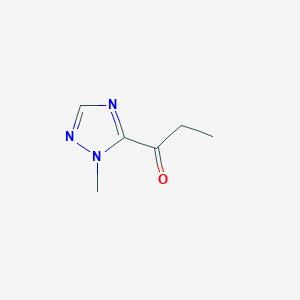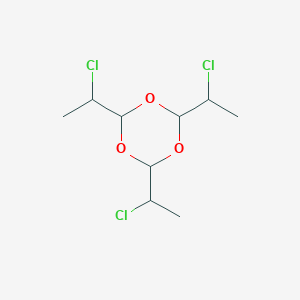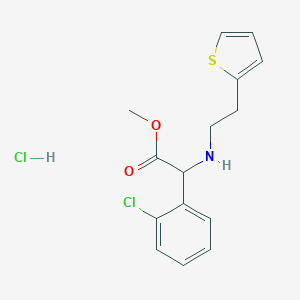
(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL
Overview
Description
Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in scientific research due to its unique properties and mechanisms of action. In
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound "(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL" is closely related to the active S-enantiomer of clopidogrel, a thienopyridine class of antithrombotic and antiplatelet drug marketed under names like Plavix and Iscover. The significant pharmaceutical interest in the synthesis of clopidogrel, due to its high sales and the specific activity of its S-enantiomer, has driven research into efficient synthetic methods. This interest has led to the development of various synthetic methodologies aimed at improving the synthesis process for pharmaceutical applications, highlighting the compound's importance in antithrombotic therapy. The review of these methodologies provides insight into the advancements in synthetic approaches, offering a foundation for future research in drug synthesis and development (Saeed et al., 2017).
Environmental Impact and Degradation Studies
Research into the environmental degradation and impact of chlorophenyl compounds, similar to the chlorophenyl component of "(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL", has been extensive. Studies focusing on the persistence, bioaccumulation, and toxic effects of chlorophenols in the environment shed light on the necessity of understanding and mitigating the potential adverse effects of these compounds. Chlorophenols, for instance, are noted for their moderate to high persistence under certain conditions, low bioaccumulation potential, and considerable toxicity to aquatic life, emphasizing the importance of researching degradation pathways and environmental fate for related compounds (Krijgsheld & Gen, 1986).
Analytical Methodologies for Detection and Quantification
The development of analytical methods for the detection and quantification of hydroxyproline presents parallels to methodologies that could be applied for compounds like "(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL". The refinement of procedures for sensitive and reliable analysis of specific compounds in complex matrices is crucial for both environmental monitoring and pharmaceutical quality control. Advances in these analytical techniques allow for the accurate measurement of compounds at low concentrations, contributing to a better understanding of their distribution, metabolism, and potential impacts (Stegemann & Stalder, 1967).
properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANKCFSGFEBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl | |
CAS RN |
141109-19-5 | |
| Record name | methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

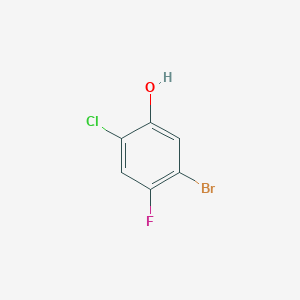
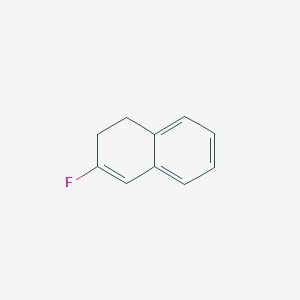
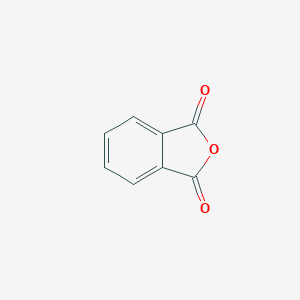
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
